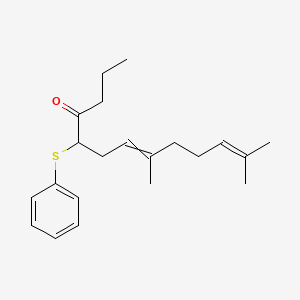
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Grignard reaction to introduce the phenylsulfanyl group, followed by a series of condensation and reduction reactions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The double bonds in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol
- (7E)-8,12-Dimethyl-5-(phenylsulfanyl)-7,11-tridecadien-4-one
Uniqueness
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
833480-06-1 |
|---|---|
Molecular Formula |
C21H30OS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
8,12-dimethyl-5-phenylsulfanyltrideca-7,11-dien-4-one |
InChI |
InChI=1S/C21H30OS/c1-5-10-20(22)21(23-19-13-7-6-8-14-19)16-15-18(4)12-9-11-17(2)3/h6-8,11,13-15,21H,5,9-10,12,16H2,1-4H3 |
InChI Key |
LTNFEYXWCBLWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC=C(C)CCC=C(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


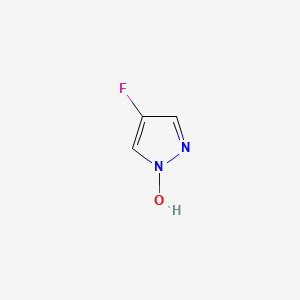
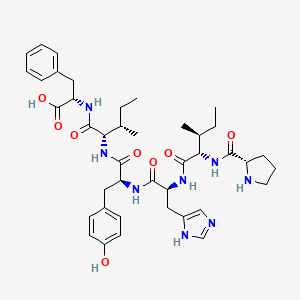
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
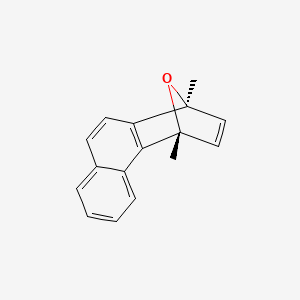
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
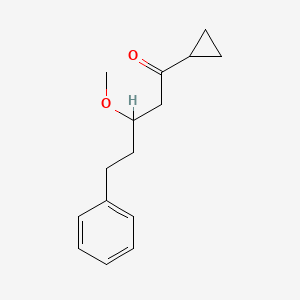
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
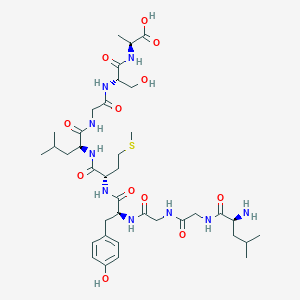
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

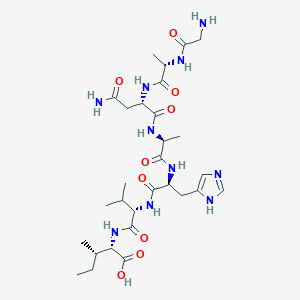
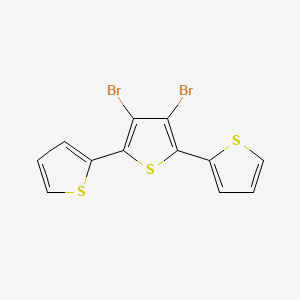

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
